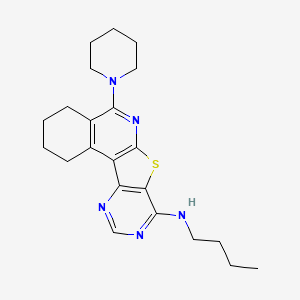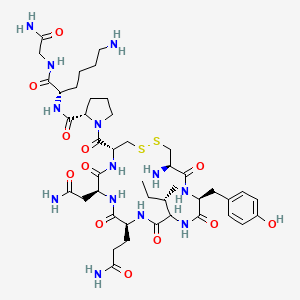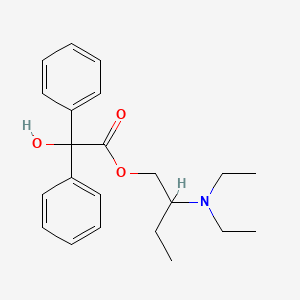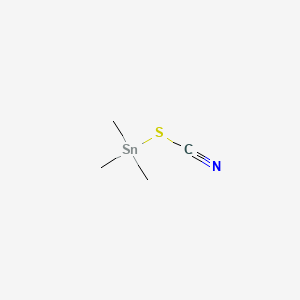
5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a carboxamide group attached to the 3rd position. The compound also features a 2,2,6,6-tetramethylpiperidin-4-yl group, which is known for its steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of Carboxamide: The carboxamide group can be introduced by reacting the brominated pyridine with an appropriate amine, such as 2,2,6,6-tetramethylpiperidine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of a micro fixed-bed reactor can significantly improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation may produce a corresponding N-oxide.
Scientific Research Applications
5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of polymers and other materials with enhanced stability and performance
Mechanism of Action
The mechanism by which 5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The steric hindrance provided by the 2,2,6,6-tetramethylpiperidin-4-yl group can influence binding affinity and specificity. The bromine atom and carboxamide group may also play roles in modulating the compound’s activity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Shares the 2,2,6,6-tetramethylpiperidin-4-yl group but differs in the presence of a methacrylamide moiety.
2,2,6,6-Tetramethylpiperidine: A simpler compound lacking the pyridine and carboxamide groups.
Uniqueness
5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide is unique due to the combination of its brominated pyridine ring, carboxamide group, and sterically hindered piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
444075-47-2 |
|---|---|
Molecular Formula |
C15H22BrN3O |
Molecular Weight |
340.26 g/mol |
IUPAC Name |
5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H22BrN3O/c1-14(2)6-12(7-15(3,4)19-14)18-13(20)10-5-11(16)9-17-8-10/h5,8-9,12,19H,6-7H2,1-4H3,(H,18,20) |
InChI Key |
DWPVBVARLIXRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CN=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)

![3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B14169705.png)


![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169713.png)
![Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)-](/img/structure/B14169720.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)



